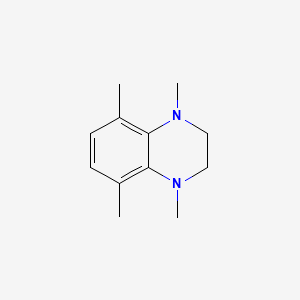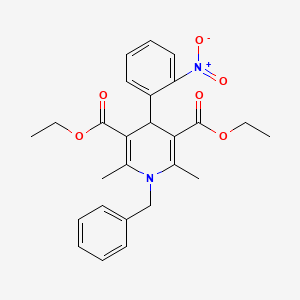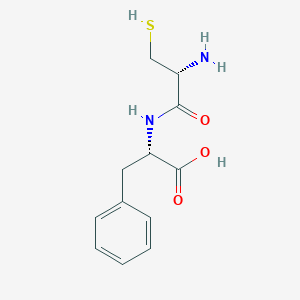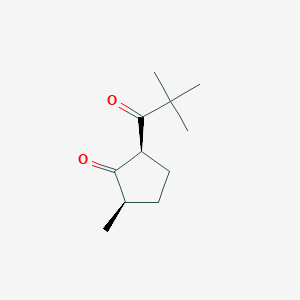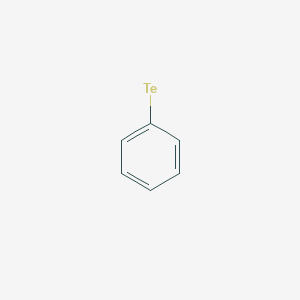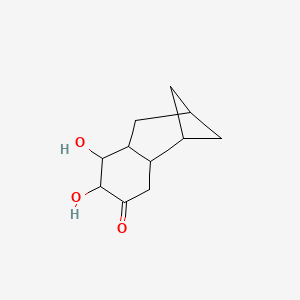
2-Cyclohexen-1-one, 2,2'-butylidenebis[3-hydroxy-5,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-one, 2,2’-butylidenebis[3-hydroxy-5,5-dimethyl- is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of two cyclohexenone rings connected by a butylidene bridge, with each ring bearing a hydroxy group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2,2’-butylidenebis[3-hydroxy-5,5-dimethyl- typically involves a Knoevenagel-Michael cascade reaction. This method uses a 1,3-dicarbonyl compound and aldehydes, with 2-aminopyrazine as a catalyst . The reaction conditions are mild, and the procedure is straightforward, making it a popular choice for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar principles to laboratory synthesis are applied on a larger scale. Industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexen-1-one, 2,2’-butylidenebis[3-hydroxy-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexen-1-one, 2,2’-butylidenebis[3-hydroxy-5,5-dimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclohexen-1-one, 2,2’-butylidenebis[3-hydroxy-5,5-dimethyl- involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The hydroxy groups can form hydrogen bonds with various biological molecules, influencing their activity and function. The compound’s structure also allows it to participate in various chemical reactions, further affecting its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexenone: A simpler compound with a single cyclohexenone ring.
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: Another complex compound with similar structural features.
2-Cyclohexen-1-one, 4-(3-hydroxybutyl)-3,5,5-trimethyl-: Shares structural similarities but differs in functional groups.
Uniqueness
2-Cyclohexen-1-one, 2,2’-butylidenebis[3-hydroxy-5,5-dimethyl- is unique due to its dual cyclohexenone rings connected by a butylidene bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
71827-67-3 |
|---|---|
Molekularformel |
C20H30O4 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
3-hydroxy-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)butyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C20H30O4/c1-6-7-12(17-13(21)8-19(2,3)9-14(17)22)18-15(23)10-20(4,5)11-16(18)24/h12,21,23H,6-11H2,1-5H3 |
InChI-Schlüssel |
QFTGMBDBRWVSDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=C(CC(CC1=O)(C)C)O)C2=C(CC(CC2=O)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


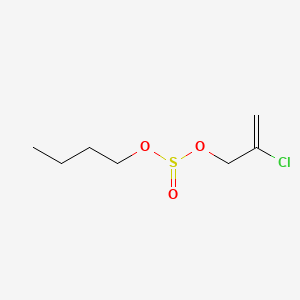
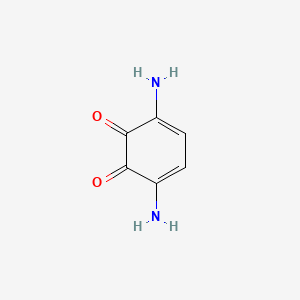
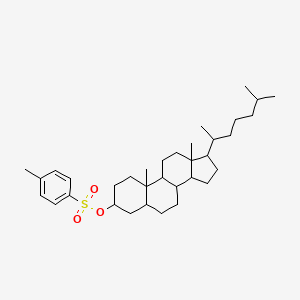
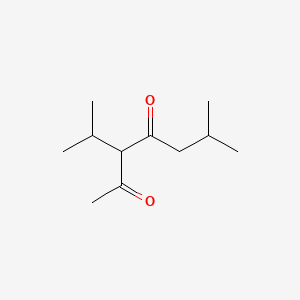
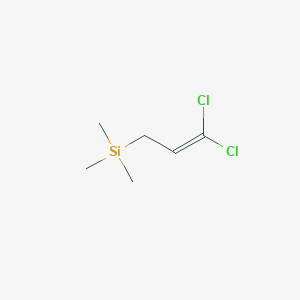

![2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B14460456.png)
